Cas no 51163-92-9 (Butanamide, 2-amino-3-methyl-N-(2-nitrophenyl)-, (S)-)
51163-92-9 structure
Product Name:Butanamide, 2-amino-3-methyl-N-(2-nitrophenyl)-, (S)-
CAS-nummer:51163-92-9
MF:C11H15N3O3
MW:237.255102396011
CID:363078
PubChem ID:15924106
Update Time:2025-04-19
Butanamide, 2-amino-3-methyl-N-(2-nitrophenyl)-, (S)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Butanamide, 2-amino-3-methyl-N-(2-nitrophenyl)-, (S)-
- (2S)-2-amino-3-methyl-N-(2-nitrophenyl)butanamide
- N-(2-Nitrophenyl)-L-valinamide
- DTXSID10579691
- 51163-92-9
-
- Inchi: 1S/C11H15N3O3/c1-7(2)10(12)11(15)13-8-5-3-4-6-9(8)14(16)17/h3-7,10H,12H2,1-2H3,(H,13,15)/t10-/m0/s1
- InChI-sleutel: UYBFBUOWLPSEGJ-JTQLQIEISA-N
- LACHT: O=C([C@H](C(C)C)N)NC1C=CC=CC=1[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 237.11145
- Monoisotopische massa: 237.11134135g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 288
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.5
- Topologisch pooloppervlak: 101Ų
Experimentele eigenschappen
- PSA: 98.26
Butanamide, 2-amino-3-methyl-N-(2-nitrophenyl)-, (S)- Gerelateerde literatuur
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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